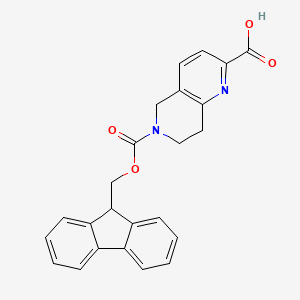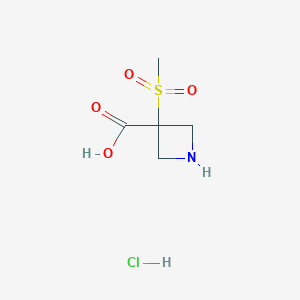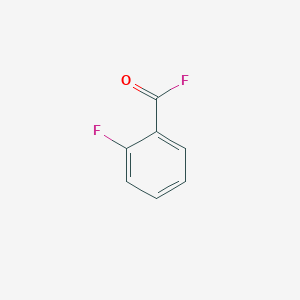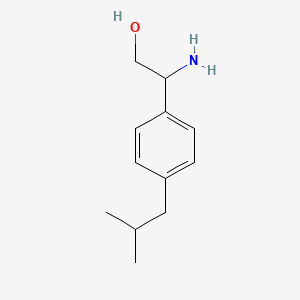
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydro-naphthyridine carboxylic acid core. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions, where the intermediate is treated with carbon dioxide or a carboxylating agent.
Attachment of the Fmoc Group: The final step involves the protection of the amine group with the Fmoc group. This is typically done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for the addition of reagents and monitoring of reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-naphthyridine ring, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Piperidine or other secondary amines are typically used to remove the Fmoc group.
Major Products
Oxidation Products: Oxidized derivatives of the tetrahydro-naphthyridine ring.
Reduction Products: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution Products: Deprotected amines ready for further functionalization.
科学的研究の応用
Chemistry
In chemistry, 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amines.
Biology
In biological research, this compound can be used to synthesize peptide-based probes and inhibitors that target specific proteins or enzymes. Its stability and reactivity make it suitable for creating bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They can be used to develop new drugs or as intermediates in the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in peptide synthesis makes it valuable for the pharmaceutical industry.
作用機序
The mechanism of action of compounds derived from 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Fmoc group can be removed to expose reactive amine groups, which can then interact with target proteins or enzymes, inhibiting their function or altering their activity.
類似化合物との比較
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Arginine: Similar in function, used for protecting the guanidino group in peptide synthesis.
Fmoc-Glycine: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is unique due to its tetrahydro-naphthyridine core, which provides additional sites for functionalization and potential biological activity. This makes it more versatile compared to simpler Fmoc-protected amino acids.
特性
分子式 |
C24H20N2O4 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)22-10-9-15-13-26(12-11-21(15)25-22)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20H,11-14H2,(H,27,28) |
InChIキー |
NENIOFAMPSLBAQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride](/img/structure/B13518208.png)

![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)

aminehydrochloride](/img/structure/B13518243.png)

![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)


![6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B13518275.png)
